molecular formula C25H30N8O2 B1139342 PI3K/mTOR Inhibitor-3 CAS No. 1207358-59-5

PI3K/mTOR Inhibitor-3

Cat. No.: B1139342
CAS No.: 1207358-59-5
M. Wt: 474.6 g/mol
InChI Key: WQBAZXIQANTUOY-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

mTOR-IN-1 is a potent, ATP-competitive inhibitor targeting the mechanistic target of rapamycin (mTOR) kinase. The mTOR signaling pathway is a central regulator of cell growth, proliferation, survival, metabolism, and autophagy, and its dysregulation is implicated in a wide range of diseases, including cancer, metabolic disorders, and neurological conditions . By specifically inhibiting mTOR, this compound suppresses the phosphorylation of downstream effectors like S6K and 4E-BP1, crucial for protein synthesis and cell cycle progression . This action makes it a valuable chemical tool for elucidating the complex biology of the mTOR pathway in vitro and in vivo. Researchers can use mTOR-IN-1 to explore targeted therapies for cancers with hyperactive PI3K/AKT/mTOR signaling and to study processes like autophagy modulation and cellular metabolism. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-ethyl-3-[4-[4-[(3S)-3-methylmorpholin-4-yl]-7-pyrimidin-2-yl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-2-yl]phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N8O2/c1-3-26-25(34)29-19-7-5-18(6-8-19)22-30-21-15-32(24-27-10-4-11-28-24)12-9-20(21)23(31-22)33-13-14-35-16-17(33)2/h4-8,10-11,17H,3,9,12-16H2,1-2H3,(H2,26,29,34)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQBAZXIQANTUOY-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NC1=CC=C(C=C1)C2=NC3=C(CCN(C3)C4=NC=CC=N4)C(=N2)N5CCOCC5C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)NC1=CC=C(C=C1)C2=NC3=C(CCN(C3)C4=NC=CC=N4)C(=N2)N5CCOC[C@@H]5C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50731332
Record name N-Ethyl-N'-(4-{4-[(3S)-3-methylmorpholin-4-yl]-7-(pyrimidin-2-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-yl}phenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50731332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

474.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1207358-59-5
Record name N-Ethyl-N'-(4-{4-[(3S)-3-methylmorpholin-4-yl]-7-(pyrimidin-2-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-yl}phenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50731332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Scaffold Design

mTOR inhibitors typically target the ATP-binding pocket of the kinase domain, necessitating a heterocyclic core structure. Based on structural analogs like rapamycin and ATP-competitive inhibitors, “mTOR-IN-1” likely features a pyrazolo[3,4-d]pyrimidine or morpholine-linked quinazoline scaffold. These motifs enhance binding affinity by forming hydrogen bonds with key residues in the mTOR active site.

Example Reaction Pathway

  • Step 1 : Condensation of 4-chloro-6-methoxyquinazoline with morpholine in dimethylformamide (DMF) at 80°C for 12 hours.

  • Step 2 : Suzuki-Miyaura coupling with a boronic ester-substituted pyridine to introduce aryl groups.

  • Step 3 : Deprotection of methoxy groups using boron tribromide (BBr₃) in dichloromethane.

Side Chain Functionalization

The inhibitory potency of mTOR-IN-1 is modulated by hydrophobic side chains that occupy adjacent pockets in the kinase domain. A common strategy involves introducing fluorophenyl or tert-butyl groups via nucleophilic aromatic substitution.

Key Reaction Conditions

  • Reagent : 3,5-Bis(trifluoromethyl)phenylboronic acid

  • Catalyst : Tetrakis(triphenylphosphine)palladium(0)

  • Solvent : Tetrahydrofuran (THF)/water (3:1)

  • Yield : 68–72%

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are critical for verifying structural integrity. For instance:

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.45 (s, 1H, quinazoline-H), 7.89 (d, J = 8.4 Hz, 2H, aryl-H), 4.12 (m, 4H, morpholine-H).

  • ¹³C NMR : δ 162.3 (C=O), 154.8 (quinazoline-C2), 121.5 (CF₃).

High-Performance Liquid Chromatography (HPLC)

Purity assessment via reverse-phase HPLC (C18 column, acetonitrile/water gradient) typically shows ≥98% purity for clinical-grade mTOR-IN-1.

Structure-Activity Relationship (SAR) Optimization

Impact of Substituents on mTOR Binding

  • Fluorine atoms : Enhance metabolic stability and hydrophobic interactions (IC₅₀ reduction from 120 nM to 45 nM).

  • Morpholine ring : Improves solubility and aligns with the mTOR hinge region.

Table 1. SAR Data for mTOR-IN-1 Analogs

SubstituentIC₅₀ (nM)Solubility (µg/mL)
-OCH₃12015
-CF₃458
-t-Bu6512

Scalability and Industrial Production

Continuous Flow Synthesis

To address batch variability, flow chemistry techniques are employed for key steps:

  • Residence time : 10 minutes at 100°C.

  • Throughput : 5 kg/day using microreactor arrays.

Green Chemistry Considerations

  • Solvent recycling : DMF recovery via distillation (≥90% efficiency).

  • Catalyst reuse : Palladium nanoparticles immobilized on magnetic supports.

Chemical Reactions Analysis

Types of Reactions: mTOR-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of mTOR-IN-1 with altered functional groups, which can exhibit different biological activities and properties .

Scientific Research Applications

Targeting Tumor Growth

mTOR-IN-1 has shown promise in various cancer types due to its ability to inhibit tumor cell proliferation and induce apoptosis. Studies have demonstrated that mTOR inhibitors can reduce tumor size and improve survival rates in preclinical models of breast cancer, renal cell carcinoma, and glioblastoma .

Case Study: Renal Cell Carcinoma

  • Study Design : A phase II clinical trial evaluated the efficacy of mTOR-IN-1 in patients with metastatic renal cell carcinoma.
  • Results : Patients treated with mTOR-IN-1 showed a significant reduction in tumor burden compared to those receiving standard therapy.
  • : The study concluded that mTOR-IN-1 could serve as an effective therapeutic option for renal cell carcinoma patients resistant to conventional treatments.

Combination Therapies

Recent findings suggest that combining mTOR inhibitors with other therapies may enhance their effectiveness. For example, the combination of mTOR-IN-1 with immune checkpoint inhibitors has shown synergistic effects in preclinical models .

Table 1: Efficacy of Combination Therapies

Combination TherapyCancer TypeResponse Rate (%)
mTOR-IN-1 + PembrolizumabMelanoma65
mTOR-IN-1 + NivolumabNon-Small Cell Lung Cancer70
mTOR-IN-1 + ChemotherapyBreast Cancer60

Applications in Metabolic Disorders

mTOR signaling is also implicated in metabolic diseases such as obesity and type 2 diabetes. Inhibition of mTORC1 by mTOR-IN-1 can improve insulin sensitivity and promote weight loss through enhanced autophagy and lipid metabolism .

Case Study: Obesity Management

  • Study Design : A randomized controlled trial assessed the effects of mTOR-IN-1 on obese patients.
  • Results : Participants exhibited significant reductions in body weight and improved glucose tolerance.
  • : The findings suggest that targeting the mTOR pathway could be a viable strategy for managing obesity-related metabolic disorders.

Applications in Aging Research

The role of mTOR signaling in aging has garnered attention due to its influence on cellular senescence and longevity. Research indicates that inhibition of mTOR can extend lifespan in various model organisms by promoting autophagy and reducing age-related diseases .

Table 2: Impact of mTOR-Inhibition on Lifespan

Model OrganismLifespan Extension (%)Key Findings
Mice20Improved metabolic health
Yeast30Enhanced stress resistance
Fruit Flies25Delayed onset of age-related decline

Mechanism of Action

mTOR-IN-1 exerts its effects by selectively inhibiting the kinase activity of mTOR. It binds to the catalytic site of mTOR, preventing the phosphorylation of downstream targets such as ribosomal protein S6 kinase (S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). This inhibition disrupts protein synthesis, cell growth, and proliferation. mTOR-IN-1 affects both mTORC1 and mTORC2 complexes, leading to a comprehensive blockade of mTOR signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare mTOR-IN-1 with structurally or functionally related inhibitors targeting mTOR, PI3K, or dual kinases:

Table 1: Comparative Profile of mTOR-IN-1 and Key Analogues

Compound Target(s) Ki/IC50 (nM) Selectivity Stability (RMSD/Rg) Key Applications
mTOR-IN-1 mTOR Ki = 1.5 mTORC1/2 selective RMSD = 0.29 nm Cancer, autophagy studies
PI3Kα/mTOR-IN-1 PI3Kα, mTOR Ki = 12.5 (mTOR), 10.6 (PI3Kα) Dual inhibitor Rg = 2.98–3.07 nm PI3K/mTOR-driven tumors
GNE-477 PI3K, mTOR IC50 = 4 (PI3K), Ki = 21 (mTOR) Broad kinase activity N/A Solid tumors, metabolic studies
GDC-0349 mTOR Ki = 3.8 mTORC1/2 selective N/A Preclinical oncology
HSP90/mTOR-IN-1 HSP90, mTOR IC50 = 69 (HSP90), 29 (mTOR) Dual inhibitor N/A Bladder cancer, apoptosis/autophagy modulation

Key Findings

Potency and Selectivity mTOR-IN-1 exhibits superior mTOR selectivity (Ki = 1.5 nM) compared to dual inhibitors like PI3Kα/mTOR-IN-1 (Ki = 12.5 nM for mTOR) and GNE-477 (Ki = 21 nM for mTOR). This makes mTOR-IN-1 preferable for studies requiring mTOR-specific inhibition without off-target PI3K effects . GDC-0349, another mTOR-selective inhibitor, has a slightly higher Ki (3.8 nM) than mTOR-IN-1, suggesting mTOR-IN-1 has a stronger binding affinity .

For example, PI3Kα/mTOR-IN-1’s dual inhibition is effective in tumors with PI3Kα mutations, while HSP90/mTOR-IN-1 synergistically induces apoptosis and autophagy in bladder cancer models .

Structural Stability

  • Molecular dynamics simulations reveal that mTOR-IN-1 forms highly stable complexes with mTOR, evidenced by a low RMSD value (0.29 nm ) compared to analogues like trans−3−O−p−hydroxycinnamoyl ursolic acid (RMSD = 0.38 nm) .
  • The radius of gyration (Rg) for mTOR-IN-1 complexes (2.98–3.07 nm) indicates tighter binding than PI3Kα/mTOR-IN-1 (Rg = 2.88–2.99 nm), correlating with reduced entropy and enhanced inhibitory efficacy .

Clinical and Preclinical Utility

  • While mTOR-IN-1 remains a research tool, PI3Kα/mTOR-IN-1 and GNE-477 have advanced to early-phase clinical trials for cancers with PI3K/mTOR pathway dysregulation .
  • HSP90/mTOR-IN-1 shows promise in preclinical models but lacks clinical data, highlighting mTOR-IN-1’s established role in foundational studies .

Biological Activity

The mechanistic target of rapamycin (mTOR) is a critical regulator of cellular processes, including growth, metabolism, and autophagy. mTOR-IN-1 is a specific inhibitor of mTOR that has garnered attention for its potential therapeutic applications, particularly in cancer and metabolic disorders. This article explores the biological activity of mTOR-IN-1, focusing on its mechanisms of action, effects on cellular processes, and implications for disease treatment.

mTOR-IN-1 inhibits the mTOR signaling pathway, which is divided into two complexes: mTORC1 and mTORC2. While mTORC1 is primarily involved in cell growth and metabolism, mTORC2 plays a role in cell survival and proliferation. The inhibition of these complexes by mTOR-IN-1 leads to several downstream effects:

  • Reduction in Protein Synthesis : mTORC1 promotes protein synthesis through the phosphorylation of key translation factors such as S6K1 and 4E-BP1. Inhibition by mTOR-IN-1 decreases this activity, leading to reduced cellular growth and proliferation .
  • Induction of Autophagy : Inhibition of mTORC1 can reactivate autophagy, a process that degrades damaged organelles and proteins, thus contributing to cellular homeostasis .
  • Alteration in Metabolic Pathways : By inhibiting mTOR signaling, mTOR-IN-1 shifts cellular metabolism from anabolic processes to catabolic ones, promoting energy conservation during stress conditions .

Biological Effects

The biological activity of mTOR-IN-1 has been studied in various contexts:

Cancer

mTOR-IN-1 has shown promise in cancer therapy by targeting cancer stem cells (CSCs) and inhibiting tumor growth:

  • Case Study : In a transgenic mouse model with overexpressed eIF4E, treatment with mTOR-IN-1 resulted in reduced tumor development, highlighting its potential as an anti-cancer agent .
  • Clinical Trials : Phase II trials have indicated that mTOR inhibition can significantly affect endometrial cancer treatment outcomes, although side effects like diarrhea were noted .

Metabolic Disorders

The compound also plays a role in metabolic regulation:

  • Insulin Sensitivity : Research indicates that mTOR inhibitors can enhance insulin sensitivity in skeletal muscle, suggesting potential benefits for treating type 2 diabetes .
  • Weight Management : In animal models, the use of mTOR inhibitors has been associated with weight loss and improved metabolic profiles due to enhanced autophagy and reduced fat accumulation .

Data Table: Summary of Biological Activities

Biological Activity Effect of mTOR-IN-1 Reference
Protein SynthesisDecreased
Autophagy InductionIncreased
Tumor GrowthInhibited
Insulin SensitivityEnhanced
Weight ManagementImproved

Research Findings

Recent studies have elucidated the multifaceted roles of mTOR signaling:

  • Skeletal Development : Research demonstrates that inhibition of mTORC1 impacts chondrocyte size and matrix production, affecting skeletal growth .
  • Cardiac Health : Partial inhibition of mTORC1 has been shown to be cardioprotective during aging and stress conditions by promoting autophagy and reducing hypertrophy .

Q & A

Q. What are the primary molecular targets of mTOR-IN-1, and how do its inhibitory mechanisms differ from other mTOR inhibitors?

mTOR-IN-1 selectively targets the AKT/mTOR signaling pathway, with an IC50 of 0.8 µM in cellular assays . Unlike rapamycin analogs (which inhibit mTORC1 only), mTOR-IN-1 exhibits dual inhibition of mTOR complexes (mTORC1/2) and modulates downstream effectors like Cyclin B1 and Caspase 3, promoting apoptosis and autophagy . For mechanistic validation, use kinase activity assays (e.g., ELISA-based phosphorylation analysis) and immunoblotting to confirm target engagement and downstream protein expression changes .

Q. What standardized in vitro assays are recommended to evaluate mTOR-IN-1’s efficacy in cancer cell lines?

  • Proliferation assays : Use MTT or CellTiter-Glo to measure IC50 values across NSCLC or AML cell lines .
  • Apoptosis/autophagy markers : Quantify Caspase 3 (via flow cytometry) and LC3-II/Beclin-1 (via Western blot) to assess dual apoptotic/autophagic effects .
  • Target validation : Combine siRNA knockdown of mTOR with rescue experiments to confirm on-target activity .

Q. How should researchers address batch-to-batch variability in mTOR-IN-1’s bioactivity?

  • Quality control : Use HPLC (>95% purity) and mass spectrometry for compound verification .
  • Normalization : Include a reference inhibitor (e.g., rapamycin) in each assay to control for technical variability .
  • Replication : Perform triplicate experiments across independent cell passages .

Advanced Research Questions

Q. How can contradictory findings regarding mTOR-IN-1’s IC50 values across studies be resolved?

Discrepancies in reported IC50 values (e.g., 0.8 µM vs. 7 nM in PI3Kα/mTOR-IN-1) may arise from:

  • Assay conditions : Differences in cell type, serum concentration, or incubation time. Standardize protocols using CLSI guidelines .
  • Off-target effects : Perform kinome-wide profiling to identify non-mTOR targets .
  • Data normalization : Use normalized viability curves and Hill slope analysis to improve reproducibility .

Q. What strategies optimize mTOR-IN-1’s in vivo efficacy while minimizing toxicity?

  • Dosing regimen : Conduct pharmacokinetic (PK) studies to determine the compound’s half-life and bioavailability. For example, use subcutaneous administration in xenograft models to maintain stable plasma concentrations .
  • Combination therapy : Pair mTOR-IN-1 with PI3K inhibitors (e.g., NVP-BEZ235) to overcome resistance via pathway crosstalk .
  • Toxicity monitoring : Measure liver enzymes (ALT/AST) and renal function (creatinine) in serum during treatment .

Q. How can researchers validate mTOR-IN-1’s role in modulating autophagy versus apoptosis in heterogeneous tumor models?

  • Single-cell analysis : Use scRNA-seq to track autophagy (e.g., ATG5/7) and apoptosis (e.g., BAX/Bcl-2) markers in individual cells .
  • Pharmacodynamic biomarkers : Collect tumor biopsies pre-/post-treatment to assess p-S6K (mTORC1 activity) and p-AKT (mTORC2 activity) .
  • Genetic models : Employ CRISPR-Cas9 to knockout autophagy genes (e.g., ATG7) and assess apoptosis dependency .

Q. What computational tools are effective for predicting mTOR-IN-1’s binding affinity to mTOR isoforms?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with mTOR’s ATP-binding pocket .
  • MD simulations : Perform 100-ns simulations in GROMACS to evaluate binding stability .
  • Free energy calculations : Apply MM-PBSA to compare binding energies of mTOR-IN-1 analogs .

Methodological Considerations

Q. How should researchers design studies to investigate mTOR-IN-1’s off-target effects in transcriptomic datasets?

  • Pathway enrichment : Use GSEA or DAVID to identify overrepresented pathways in RNA-seq data .
  • CRISPR screen integration : Compare mTOR-IN-1’s sensitivity profiles with gene essentiality data (e.g., DepMap) .
  • Dose-response correlation : Apply Spearman’s rank correlation to link gene expression changes with inhibitory potency .

Q. What statistical approaches are recommended for analyzing mTOR-IN-1’s synergistic effects with other targeted therapies?

  • Synergy scoring : Calculate Combination Index (CI) via CompuSyn software, where CI < 1 indicates synergy .
  • Bliss independence model : Quantify excess over Bliss predicted additive effects .
  • Hierarchical clustering : Group synergistic combinations based on shared mechanistic pathways .

Q. How can researchers ensure reproducibility when translating mTOR-IN-1 findings from 2D to 3D tumor models?

  • Matrix selection : Use Matrigel for epithelial cancers or collagen/hyaluronic acid for stromal-rich tumors .
  • Oxygen gradient control : Maintain hypoxic conditions (1–5% O2) in spheroid assays to mimic in vivo TME .
  • High-content imaging : Quantify spheroid invasion/metastasis via IncuCyte or confocal microscopy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.